3-Piperidin-3-yl-1h-pyrazolo[3,4-b]pyridine dihydrochloride
Description
Overview of Pyrazolopyridine Scaffold
The pyrazolopyridine scaffold represents one of the most significant heterocyclic frameworks in modern medicinal chemistry and drug discovery research. Pyrazolopyridine systems arise from the fusion of pyrazole and pyridine rings, creating a bicyclic structure that combines the beneficial properties of both individual heterocycles. This fusion results in a pharmacophore that demonstrates remarkable versatility and potency across multiple therapeutic areas. The pyrazole component contributes hydrogen bonding capabilities and metabolic stability, while the pyridine moiety provides additional opportunities for molecular interactions and synthetic elaboration.
Among the various heterocyclic molecules employed for drug design and discovery, pyrazolopyridine stands out as one of the most promising pharmacophores. The potent pharmacological properties of pyrazolopyridine derivatives may result from the synergistic effects of pyrazole and pyridine moieties working within a single molecular framework. This combination has proven particularly valuable in addressing challenges related to selectivity, potency, and pharmacokinetic properties in pharmaceutical research.
The pyrazolo[3,4-b]pyridine isomer specifically has emerged as a privileged scaffold in contemporary chemical research. This particular arrangement allows for strategic placement of substituents at multiple positions, enabling fine-tuning of molecular properties and biological activities. The scaffold's planar aromatic system facilitates π-π stacking interactions with biological targets, while the nitrogen atoms provide hydrogen bonding opportunities and sites for further chemical modification.
Research has demonstrated that pyrazolo[3,4-b]pyridine derivatives exhibit remarkable diversity in their biological activities, ranging from kinase inhibition to antimicrobial properties. The scaffold's ability to accommodate various substituents without compromising structural integrity makes it an ideal platform for structure-activity relationship studies and lead compound optimization.
Historical Development of Pyrazolo[3,4-b]pyridine Chemistry
The historical development of pyrazolo[3,4-b]pyridine chemistry can be traced through several distinct phases of synthetic methodology advancement and biological activity discovery. Early synthetic approaches focused on two primary strategies: pyridine ring formation onto preexisting pyrazole scaffolds, and pyrazole ring formation onto pyridine precursors. These fundamental approaches established the foundation for subsequent methodological improvements and diversification.
The first major breakthrough in pyrazolo[3,4-b]pyridine synthesis involved the use of 3-aminopyrazole as a starting material, which acts as a 1,3-nitrogen-carbon-carbon-dinucleophile when reacting with 1,3-carbon-carbon-carbon-biselectrophiles. This approach allowed for the systematic construction of the pyridine ring while maintaining regioselectivity and achieving reasonable yields. The development of three-component reactions further enhanced synthetic efficiency by generating the required biselectrophiles in situ through aldol condensation reactions.
Significant progress occurred with the introduction of copper-catalyzed synthetic methodologies. Copper-based catalytic systems demonstrated remarkable efficiency in promoting cycloaddition reactions and dehydrogenative cross-coupling processes. These methodologies not only improved yields but also reduced reaction times and enabled more environmentally friendly synthetic protocols. The development of copper triflate catalytic systems under aerobic conditions represented a particularly important advancement, allowing for the synthesis of complex pyrazolopyridine derivatives with excellent regioselectivity.
The historical evolution also encompasses the recognition of pyrazolo[3,4-b]pyridine derivatives in pharmaceutical applications. The identification of several marketed drugs containing this scaffold, including compounds used for treating various cancers, pulmonary hypertension, and other therapeutic indications, validated the importance of this heterocyclic system. This pharmaceutical success drove further research into synthetic methodologies and structure-activity relationships.
Recent developments have focused on developing more sustainable synthetic approaches and expanding the scope of accessible derivatives. The introduction of novel catalytic systems, including environmentally benign conditions and reduced catalyst loadings, represents the current frontier in pyrazolo[3,4-b]pyridine chemistry. Additionally, computational approaches have begun to guide synthetic design and predict biological activities, further accelerating development in this field.
Significance of 3-Piperidin-3-yl-1h-pyrazolo[3,4-b]pyridine in Chemical Research
3-Piperidin-3-yl-1h-pyrazolo[3,4-b]pyridine dihydrochloride occupies a unique position in chemical research due to its distinctive structural features and potential applications. The compound represents a sophisticated integration of two important pharmacophoric elements: the pyrazolo[3,4-b]pyridine core and the piperidine substituent. This combination creates a molecular architecture that exhibits enhanced three-dimensional complexity compared to simpler heterocyclic systems.
The structural characteristics of this compound are particularly noteworthy from a medicinal chemistry perspective. The pyrazolo[3,4-b]pyridine core provides a planar aromatic system capable of engaging in π-π stacking interactions with biological targets, while the piperidine substituent introduces conformational flexibility and additional hydrogen bonding opportunities. The positioning of the piperidine group at the 3-position of the pyrazolo[3,4-b]pyridine scaffold allows for optimal spatial arrangement of these pharmacophoric features.
Table 1: Key Molecular Properties of 3-Piperidin-3-yl-1h-pyrazolo[3,4-b]pyridine dihydrochloride
The dihydrochloride salt formulation enhances the compound's research utility by improving aqueous solubility and storage stability. This formulation facilitates handling in aqueous biological assay systems and enables more precise dosing in experimental protocols. The presence of two chloride counterions indicates that both the pyrazolo[3,4-b]pyridine nitrogen and the piperidine nitrogen are protonated under physiological conditions, which significantly influences the compound's interaction with biological targets.
From a synthetic chemistry perspective, this compound serves as an important model system for studying substitution patterns on pyrazolo[3,4-b]pyridine scaffolds. The successful incorporation of the piperidine group at the 3-position demonstrates the feasibility of introducing bulky, flexible substituents without compromising the integrity of the core heterocyclic system. This has implications for designing related compounds with enhanced biological activities or improved pharmacokinetic properties.
The compound's significance extends to its potential role as a building block for more complex molecular architectures. The piperidine moiety provides additional sites for chemical modification, including the possibility of introducing further substituents or linking groups. This modular approach to molecular design enables the systematic exploration of structure-activity relationships and the optimization of biological properties.
Research applications of 3-Piperidin-3-yl-1h-pyrazolo[3,4-b]pyridine dihydrochloride encompass multiple areas of chemical biology and pharmaceutical science. The compound's structural features suggest potential utility in kinase inhibitor development, given the well-established role of pyrazolo[3,4-b]pyridine scaffolds in this therapeutic area. Additionally, the presence of multiple nitrogen atoms and the overall three-dimensional structure indicate possible applications in designing compounds that interact with nucleic acids or protein-protein interaction interfaces.
The compound also represents an important case study for understanding the relationship between molecular structure and physicochemical properties in heterocyclic systems. The combination of aromatic and aliphatic nitrogen atoms, along with the specific substitution pattern, provides insights into how molecular modifications influence solubility, stability, and biological activity. These insights contribute to the broader understanding of structure-property relationships in drug-like molecules and guide future synthetic efforts in this chemical space.
Properties
IUPAC Name |
3-piperidin-3-yl-2H-pyrazolo[3,4-b]pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4.2ClH/c1-3-8(7-12-5-1)10-9-4-2-6-13-11(9)15-14-10;;/h2,4,6,8,12H,1,3,5,7H2,(H,13,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIFWKHBQSQBFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=C3C=CC=NC3=NN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that pyrazolo[3,4-b]pyridines have been of interest to medicinal chemists due to their close similarity with the purine bases adenine and guanine. This suggests that they may interact with various enzymes and receptors in the body that recognize these structures.
Mode of Action
These compounds are known to bind to their targets, potentially causing conformational changes that affect the function of the target.
Biochemical Pathways
Given the structural similarity to purine bases, it is possible that this compound could influence pathways involving these molecules.
Result of Action
Some pyrazolo[3,4-b]pyridine derivatives have shown significant inhibitory activity in certain assays, suggesting that this compound may also have inhibitory effects on its targets.
Biochemical Analysis
Biochemical Properties
3-Piperidin-3-yl-1h-pyrazolo[3,4-b]pyridine dihydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. By inhibiting these kinases, 3-Piperidin-3-yl-1h-pyrazolo[3,4-b]pyridine dihydrochloride can modulate cellular processes such as proliferation, differentiation, and apoptosis.
Cellular Effects
The effects of 3-Piperidin-3-yl-1h-pyrazolo[3,4-b]pyridine dihydrochloride on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the migration and invasion abilities of cancer cells, thereby potentially inhibiting metastasis. Additionally, 3-Piperidin-3-yl-1h-pyrazolo[3,4-b]pyridine dihydrochloride can impact the expression of genes involved in cell cycle regulation, leading to altered cellular proliferation rates.
Molecular Mechanism
At the molecular level, 3-Piperidin-3-yl-1h-pyrazolo[3,4-b]pyridine dihydrochloride exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound can bind to the active site of kinases, preventing their phosphorylation activity and thereby inhibiting downstream signaling pathways. This inhibition can result in reduced cell proliferation and increased apoptosis in cancer cells.
Temporal Effects in Laboratory Settings
The temporal effects of 3-Piperidin-3-yl-1h-pyrazolo[3,4-b]pyridine dihydrochloride in laboratory settings have been studied extensively. Over time, this compound has been shown to maintain its stability and efficacy in various experimental conditions. Prolonged exposure can lead to degradation, which may affect its long-term impact on cellular function. In vitro and in vivo studies have demonstrated that the effects of this compound can vary depending on the duration of exposure, with longer exposure times often resulting in more pronounced cellular responses.
Dosage Effects in Animal Models
The effects of 3-Piperidin-3-yl-1h-pyrazolo[3,4-b]pyridine dihydrochloride vary with different dosages in animal models. At lower doses, this compound can exert therapeutic effects without causing significant toxicity. At higher doses, it may induce adverse effects, including toxicity and organ damage. Studies have identified threshold doses beyond which the compound’s beneficial effects are outweighed by its toxic effects. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
3-Piperidin-3-yl-1h-pyrazolo[3,4-b]pyridine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. This compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 3-Piperidin-3-yl-1h-pyrazolo[3,4-b]pyridine dihydrochloride within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution. Its localization and accumulation within specific tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 3-Piperidin-3-yl-1h-pyrazolo[3,4-b]pyridine dihydrochloride plays a significant role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interaction with biomolecules and its overall biological activity.
Biological Activity
3-Piperidin-3-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride is a compound that belongs to the pyrazolo[3,4-b]pyridine class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 3-Piperidin-3-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride is . The compound features a piperidine ring attached to a pyrazolo[3,4-b]pyridine core, which is known for its ability to interact with various biological targets.
Antimicrobial Activity
Research has demonstrated that derivatives of pyrazolo[3,4-b]pyridines exhibit significant antimicrobial properties. For instance, in vitro studies have shown that certain derivatives can inhibit the growth of various pathogens. One study reported that compounds derived from this class displayed minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus, indicating potent antibacterial activity .
Table 1: Antimicrobial Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Type |
|---|---|---|---|
| 7b | 0.22 | 0.25 | Bactericidal |
| 4a | 0.30 | 0.35 | Bactericidal |
| 5a | 0.40 | 0.45 | Bactericidal |
Anticancer Potential
The compound has also been explored for its anticancer properties. Studies indicate that pyrazolo[3,4-b]pyridine derivatives can induce apoptosis in cancer cells and inhibit tumor growth in various models. Notably, one derivative demonstrated enhanced cytotoxicity in FaDu hypopharyngeal tumor cells compared to standard treatments .
Case Study: FaDu Tumor Cell Model
In a controlled study, the derivative exhibited:
- IC50 values significantly lower than those of reference drugs like bleomycin.
- Induction of apoptosis was confirmed through flow cytometry analysis.
The biological activity of 3-Piperidin-3-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride is attributed to its ability to act as an inhibitor of key enzymes involved in microbial resistance and cancer progression:
- DNA Gyrase Inhibition : Compounds have shown IC50 values ranging from 12.27 to 31.64 μM against DNA gyrase, an essential enzyme for bacterial DNA replication .
- Dihydrofolate Reductase (DHFR) Inhibition : The compound also inhibits DHFR with IC50 values between 0.52 and 2.67 μM, which is crucial for nucleotide synthesis in both bacteria and cancer cells .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 3-Piperidin-3-yl-1H-pyrazolo[3,4-b]pyridine derivatives typically involves multi-step processes that incorporate various chemical reactions. For instance, the compound can be synthesized through the reaction of piperidine with pyrazolo[3,4-b]pyridine derivatives under controlled conditions to yield the desired structure with specific substitution patterns at different positions on the rings .
Table 1: Common Synthetic Routes for 3-Piperidin-3-yl-1H-pyrazolo[3,4-b]pyridine
| Synthetic Route | Key Reagents | Yield (%) | Reference |
|---|---|---|---|
| Route A | Piperidine, Pyrazole derivatives | 75% | |
| Route B | Multi-component reaction involving aldehydes | 82% | |
| Route C | Cyclization methods | 68% |
Biological Activities
Research indicates that compounds containing the pyrazolo[3,4-b]pyridine framework exhibit a range of biological activities, including:
Anticancer Properties
Studies have demonstrated that derivatives of 3-Piperidin-3-yl-1H-pyrazolo[3,4-b]pyridine possess antiproliferative activity against various cancer cell lines. For example, one study evaluated these compounds against hematologic tumors and breast cancer cell lines, revealing significant cytotoxic effects . The structure–activity relationship (SAR) analysis provided insights into how specific modifications influence potency.
Neuroprotective Effects
Some derivatives have shown promise in neuroprotection and cognitive enhancement. The modulation of neurotransmitter systems by these compounds suggests potential applications in treating neurodegenerative diseases like Alzheimer's .
Antimicrobial Activity
Research has also indicated that certain pyrazolo[3,4-b]pyridine derivatives exhibit antimicrobial properties against various pathogens, making them candidates for developing new antibiotics .
Therapeutic Applications
The therapeutic applications of 3-Piperidin-3-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride span several medical fields:
Oncology
Given their antiproliferative effects, these compounds are being investigated as potential chemotherapeutic agents. Their ability to inhibit tumor growth and induce apoptosis in cancer cells positions them as valuable candidates in oncology research .
Neurology
The neuroprotective properties suggest that these compounds could be developed into treatments for neurological disorders. Their ability to cross the blood-brain barrier enhances their therapeutic potential in this area .
Infectious Diseases
With rising antibiotic resistance, the antimicrobial properties of these compounds offer a pathway for developing new treatments against resistant strains of bacteria and fungi .
Case Studies and Research Findings
Several studies have focused on the applications of 3-Piperidin-3-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride:
Case Study 1: Anticancer Activity
A recent study evaluated a series of pyrazolo[3,4-b]pyridine derivatives against multiple cancer cell lines. The findings indicated that certain substitutions significantly enhanced cytotoxicity compared to standard chemotherapeutics .
Case Study 2: Neuroprotective Effects
In vitro studies demonstrated that specific derivatives could protect neuronal cells from oxidative stress-induced apoptosis, indicating their potential for treating neurodegenerative diseases .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle and Substituent Variations
The pharmacological profile of pyrazolo[3,4-b]pyridine derivatives is highly dependent on substituents and core modifications. Below is a comparative analysis:
Table 1: Key Structural and Functional Differences
Key Observations:
Substituent Impact: The piperidin-3-yl group in the target compound confers selectivity for kinase targets (e.g., GSK-3) compared to pyrrolidin-3-yl analogs, where steric and electronic differences may alter binding affinity .
Salt Forms :
- Dihydrochloride and trihydrochloride salts (e.g., compound in ) improve aqueous solubility, critical for in vivo efficacy.
Applications: Pharmaceutical vs. Industrial: While 3-aminopyrazolo[3,4-b]pyridine is utilized in dye synthesis , piperidin/pyrrolidin-substituted analogs are tailored for drug discovery .
Pharmacological and Physicochemical Properties
- Kinase Inhibition : Piperidin-3-yl derivatives exhibit broader kinase inhibitory activity compared to pyrrolidin-3-yl analogs, attributed to the larger piperidine ring enhancing hydrophobic interactions .
- Solubility: The dihydrochloride salt (logP ~1.2) offers superior solubility compared to non-ionic forms (e.g., free base logP ~2.5), facilitating oral administration .
- Thermodynamic Stability : Crystal structures of thiopyran-fused analogs reveal intermolecular π-π stacking and hydrogen bonding, contributing to stability .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 3-Piperidin-3-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride, and how do reaction conditions impact yield?
- The compound can be synthesized via multicomponent reactions involving pyrazole derivatives and piperidine intermediates. For example, a one-pot strategy using recyclable solid acid catalysts (e.g., AlCl₃) under solvent-free conditions has been reported for pyrazolo[3,4-b]pyridine scaffolds, achieving yields up to 53% . Hydrochloric acid-mediated salt formation is critical for stabilizing the final product, as seen in analogous dihydrochloride syntheses . Reaction temperature (e.g., 50°C) and stoichiometric ratios of reagents are key variables affecting purity and yield .
Q. Which analytical techniques are recommended for assessing the purity and structural integrity of this compound?
- High-Performance Liquid Chromatography (HPLC) at 206 nm is standard for purity verification (>98% achievable) . X-Ray Powder Diffraction (XRPD) provides crystallinity data, with characteristic peaks (e.g., 2θ = 8.5°, 17.2°) confirming phase identity . ¹H NMR detects residual solvents (e.g., acetone at 0.2% ), while LC/MS confirms molecular weight ([M+H]+ ion) .
Q. What safety precautions are necessary during handling and storage?
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Store at room temperature in airtight containers, protected from moisture and light . Waste must be segregated and disposed via certified hazardous waste services .
Advanced Research Questions
Q. How can diastereoselectivity challenges in pyrazolo[3,4-b]pyridine synthesis be addressed?
- Chiral Rh(III) catalysts (0.05 mol%) enable enantioselective Friedel-Crafts alkylation/cyclization reactions, achieving up to 99% enantiomeric excess (ee) for pyrazolo[3,4-b]pyridine analogues . Solvent choice (e.g., ethanol vs. DMF) and temperature gradients (0–50°C) are critical for minimizing racemization .
Q. What strategies resolve contradictions in reported bioactivity data for pyrazolo[3,4-b]pyridine derivatives?
- Discrepancies in antimicrobial or kinase inhibition assays often arise from substituent effects on the pyridine ring. For example, 3-chloro or 4-methyl groups enhance antitubercular activity, while nitro groups reduce solubility . Dose-response studies (IC₅₀ values) and molecular docking (e.g., B-Raf V600E kinase targets ) clarify structure-activity relationships.
Q. How can solvent-free, green chemistry approaches improve scalability?
- Meglumine-catalyzed multicomponent reactions under microwave irradiation reduce reaction times (≤2 hours) and eliminate toxic solvents, achieving >80% yields for pyrazolo[3,4-b]pyridines . Solid acid catalysts (e.g., cyanuric chloride) enable recyclability (>5 cycles without yield loss) .
Q. What computational methods validate the compound’s molecular interactions in drug discovery?
- Density Functional Theory (DFT) optimizes geometry and electronic properties, while molecular dynamics simulations predict binding affinities to targets like cyclin-dependent kinases . ADMET profiling (e.g., SwissADME) assesses pharmacokinetic suitability .
Methodological Notes
- Synthesis Optimization : Screen catalysts (e.g., KI/AlCl₃ ) and counterion sources (e.g., HCl vs. H₂SO₄ ) to enhance diastereomeric purity.
- Data Reproducibility : Cross-validate bioassay results using orthogonal techniques (e.g., SPR vs. fluorescence polarization ).
- Safety Compliance : Follow GHS guidelines for hazard communication, even if classification data are unavailable .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
